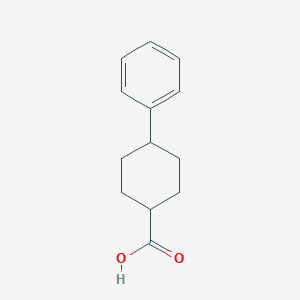

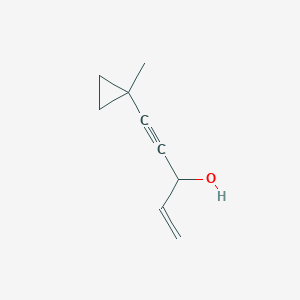

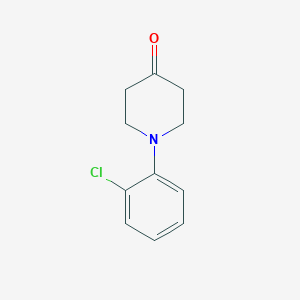

1-(6-methyl-1H-benzimidazol-2-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 1-(6-methyl-1H-benzimidazol-2-yl)methanamine and its derivatives typically involves the reaction of benzimidazole with different substituents. For instance, some derivatives have been synthesized by refluxing benzotriazole with substituted aldehydes and ammonium chloride in ethanol, with structures characterized by IR and 1H NMR spectral data (D. Visagaperumal et al., 2010). Another pathway involves the reaction of o-phenylenediamine with amino acids, leading to 2-substituted benzimidazole derivatives confirmed by various spectral methods (O. Ajani et al., 2016).

Molecular Structure Analysis

Molecular structure analyses of benzimidazole derivatives often utilize techniques such as IR, UV, 1H-NMR, 13C-NMR, Mass spectral, and analytical data to confirm the chemical structures of synthesized compounds. For example, Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole have provided insight into the chelate structures stabilized by hydrogen bonds, with theoretical and experimental NMR studies confirming metal-ligand bonding (E. B. Patricio-Rangel et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving 1-(6-methyl-1H-benzimidazol-2-yl)methanamine derivatives often aim at exploring their potential as antimicrobial agents. Various derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing variable degrees of effectiveness. These activities are typically determined through methods such as the disc diffusion method and minimum inhibitory concentration (MIC) assessments (Kuldipsinh P. Barot et al., 2017).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, are crucial for understanding their solubility, stability, and potential applications. These properties are often analyzed through spectroscopic techniques and crystallography to determine aspects like solubility and thermal stability.

Chemical Properties Analysis

Chemical property analysis of these derivatives focuses on their reactivity, potential as antimicrobial agents, and interactions with metals in complex formation. Studies have shown that metal complexes of benzimidazole derivatives exhibit higher antimicrobial activity than the free ligand, indicating the significance of these compounds in medicinal chemistry (R. Elayaperumal et al., 2014).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antibacterial Applications

- Antimicrobial Activity: Benzimidazole derivatives, including 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, have shown marked potency as antimicrobial agents. The structural framework of these compounds exhibits significant antimicrobial activity, making them a focus of research in developing new antimicrobial solutions (Ajani et al., 2016).

- Antibacterial Properties: Copper(II) complexes derived from benzimidazole derivatives, including 1-(6-methyl-1H-benzimidazol-2-yl)methanamine, have been studied for their antibacterial activities. These studies have found that such metal complexes exhibit higher antimicrobial activity than the free ligand, indicating their potential in antibacterial applications (Elayaperumal et al., 2014).

Catalysis and Chemical Reactions

- Catalysis in Chemical Reactions: Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole have been explored, revealing that the skeletal structure of these complexes exhibits distinct geometric arrangements, which could be influential in various chemical reactions and catalysis processes (Patricio-Rangel et al., 2019).

Synthesis of Complexes and Derivatives

- Synthesis of Complexes: The synthesis of tris [(E)-4-(((1H-benzimidazol-2-yl-κN3)methyl)amino)pent-3-en-2-one]chloridozinc(II) chloride hydrate has been documented, showing the potential for benzimidazole derivatives in forming intricate molecular structures with potential applications in various fields of chemistry (Patricio-Rangel et al., 2019).

- Synthesis of Novel Derivatives: Studies have focused on the synthesis of novel oxadiazole derivatives from Benzimidazole, highlighting the versatility of benzimidazole derivatives in synthesizing new chemical entities that could have various applications (Vishwanathan & Gurupadayya, 2014).

Zukünftige Richtungen

The future directions for research on “1-(6-methyl-1H-benzimidazol-2-yl)methanamine” could include further studies on its potential applications in the medical field, particularly in cancer treatment and HIV therapy . Additionally, more research is needed to fully understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Eigenschaften

IUPAC Name |

(6-methyl-1H-benzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGZSWYLXQOOPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358920 |

Source

|

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-methyl-1H-benzimidazol-2-yl)methanamine | |

CAS RN |

115087-90-6 |

Source

|

| Record name | 1-(6-Methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)

![4H-Imidazo[1,5,4-de]quinoxaline,5,6-dihydro-2-methyl-](/img/structure/B46988.png)